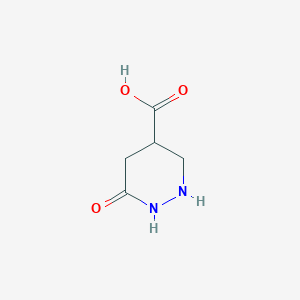
6-Oxo-1,2-diazinane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-oxo-1,2-diazinano-4-carboxílico es un compuesto heterocíclico con la fórmula molecular C5H8N2O3 y un peso molecular de 144.13 g/mol Se caracteriza por un anillo de seis miembros que contiene dos átomos de nitrógeno y un grupo cetona, junto con un grupo funcional de ácido carboxílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-oxo-1,2-diazinano-4-carboxílico generalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común implica la reacción de una diamina adecuada con un ácido cetónico o sus derivados. Las condiciones de reacción a menudo incluyen el uso de un solvente como etanol o agua, y la reacción se lleva a cabo a temperaturas elevadas para facilitar la ciclación .
Métodos de producción industrial
La producción industrial del ácido 6-oxo-1,2-diazinano-4-carboxílico puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y condiciones de reacción específicas se adaptaría para maximizar la eficiencia y minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-oxo-1,2-diazinano-4-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo cetona se puede oxidar aún más para formar ácidos carboxílicos u otros derivados oxidados.
Reducción: El grupo cetona se puede reducir para formar alcoholes u otros derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden conducir a una amplia variedad de derivados sustituidos, dependiendo de la naturaleza del sustituyente .
Aplicaciones Científicas De Investigación
El ácido 6-oxo-1,2-diazinano-4-carboxílico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por su posible actividad biológica e interacciones con enzimas y receptores.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo como inhibidor de enzimas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 6-oxo-1,2-diazinano-4-carboxílico involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador, dependiendo del contexto. La presencia de los grupos funcionales cetona y ácido carboxílico le permite formar enlaces de hidrógeno y otras interacciones con sus objetivos, influyendo en su actividad y función .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(terc-butoxicarbonil)-6-oxo-1,2-diazinano-4-carboxílico: Estructura similar pero con un grupo protector terc-butoxicarbonil.
Ácido 4-oxo-1,4-dihidropiridina-3-carboxílico: Estructura similar pero con un sistema de anillo y grupos funcionales diferentes.
Singularidad
El ácido 6-oxo-1,2-diazinano-4-carboxílico es único debido a su estructura de anillo específica y la combinación de grupos funcionales. Esta singularidad le permite participar en una variedad de reacciones químicas e interactuar con objetivos moleculares específicos de maneras en que los compuestos similares no pueden .
Propiedades
Fórmula molecular |
C5H8N2O3 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
6-oxodiazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4-1-3(5(9)10)2-6-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) |
Clave InChI |
SKLOQXXKXKYLRK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNNC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















